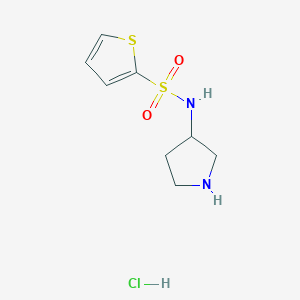
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride, also known as PTTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTS is a sulfonamide derivative that contains a thiophene ring and a pyrrolidine ring, making it a unique chemical structure. In
科学的研究の応用
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has shown promising results as an inhibitor of carbonic anhydrase IX, which is a biomarker for hypoxic tumors. N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has also been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells. In materials science, N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells and field-effect transistors. In organic electronics, N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been utilized as a hole transport material in organic light-emitting diodes.
作用機序
The mechanism of action of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the induction of apoptosis in cancer cells. Carbonic anhydrase IX is overexpressed in hypoxic tumors, and its inhibition can lead to a decrease in tumor growth and metastasis. N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
生化学的および生理学的効果
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase IX, induction of apoptosis in cancer cells, and modulation of ion channels. N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride in lab experiments is its unique chemical structure, which allows for the synthesis of novel materials and compounds. N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is its low solubility in water, which may affect its bioavailability and limit its potential applications in certain fields.
将来の方向性
There are several future directions for the research on N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride, including the development of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride-based materials for organic electronics, the optimization of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride as an anticancer agent, and the exploration of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride as a potential therapeutic agent for other diseases. Additionally, the mechanism of action of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride needs to be further elucidated to fully understand its potential applications.
合成法
The synthesis of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves the reaction of 2-bromo-thiophene with pyrrolidine and sodium sulfonamide in the presence of a palladium catalyst. This reaction results in the formation of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride, which is then purified through recrystallization. The yield of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
特性
IUPAC Name |
N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIJCMPPRDQAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)
![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)
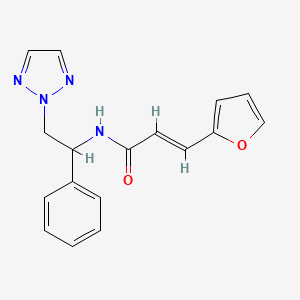
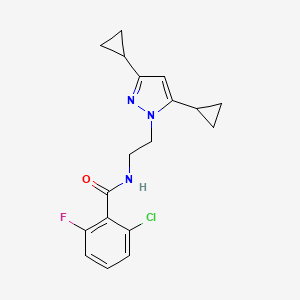
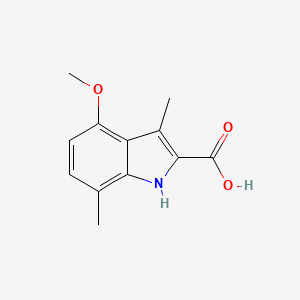
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)
![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)
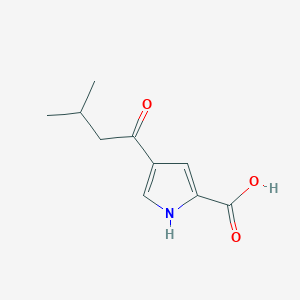
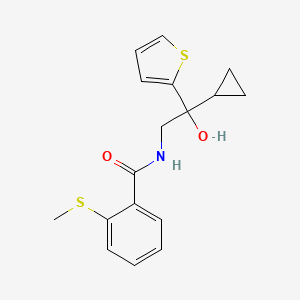
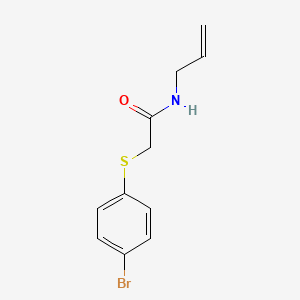
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)